RO8191

HCV Antiviral IFNAR2 Agonist

RO8191 is an imidazonaphthyridine small-molecule IFNAR2 agonist that triggers JAK/STAT signaling uniquely via IFNAR2 homodimerization, distinct from natural IFN-α. It is the gold-standard probe for IFNAR2-dependent gene expression dissection, validated by a uniquely narrow SAR where >100 analogs failed to surpass its anti-HCV activity (EC50 0.2 μM). Oral bioavailability confirmed in murine models (30 mg/kg). Essential for antiviral host-directed research where substitution with IFN-α protein, direct-acting antivirals, or structural analogs is scientifically invalid.

Molecular Formula C14H5F6N5O
Molecular Weight 373.21 g/mol
CAS No. 691868-88-9
Cat. No. B1680706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO8191
CAS691868-88-9
Synonyms2-(2,4-bis(trifluoromethyl)imidazo(1,2-a)(1,8)naphthyridin-8-yl)-1,3,4-oxadiazole
CDM-3008
RO8191
Molecular FormulaC14H5F6N5O
Molecular Weight373.21 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C3=C1C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NN=CO4
InChIInChI=1S/C14H5F6N5O/c15-13(16,17)7-3-9(14(18,19)20)23-11-6(7)1-2-10-22-8(4-25(10)11)12-24-21-5-26-12/h1-5H
InChIKeyGRHYZVJEXKTJOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO8191 (CAS 691868-88-9) Procurement Guide: Validated Imidazonaphthyridine IFNAR2 Agonist for Antiviral and Innate Immunity Research


RO8191 (also known as CDM-3008 or RO4948191) is a synthetic imidazonaphthyridine small molecule that functions as a direct, potent, and orally bioavailable agonist of the type I interferon alpha/beta receptor 2 (IFNAR2) [1]. It activates the JAK/STAT signaling cascade, inducing phosphorylation of STAT1, STAT2, STAT3, STAT5, and STAT6, thereby driving expression of interferon-stimulated genes (ISGs) and establishing an antiviral cellular state without detectable cytotoxicity up to 10 µM . This compound is extensively validated as a chemical probe for dissecting IFNAR2-dependent signaling pathways, investigating host innate immune responses, and evaluating broad-spectrum antiviral mechanisms against Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and Chikungunya Virus (CHIKV) [2][3].

Critical Differentiation: Why RO8191 Cannot Be Substituted by In-Class Analogs or Standard Interferons


Generic substitution of RO8191 with either recombinant interferon-alpha (IFN-α) protein, structurally related imidazonaphthyridine analogs, or direct-acting antivirals (DAAs) like NS5A inhibitors (e.g., Daclatasvir) is scientifically invalid due to fundamentally divergent mechanisms, distinct selectivity profiles, and a unique structure-activity relationship (SAR). RO8191 acts as a direct small-molecule IFNAR2 agonist that triggers JAK/STAT signaling via IFNAR2 homodimerization, a signaling mode distinct from that induced by natural IFN-α, which requires both IFNAR1 and IFNAR2 subunits . Critically, an extensive SAR campaign synthesizing over 100 RO8191 analogs failed to yield any compound with improved anti-HCV activity, establishing a uniquely narrow SAR window that precludes substitution by simple structural variants [1]. Furthermore, unlike direct-acting antivirals that target viral enzymes and face high genetic barrier resistance, RO8191 engages host innate immunity pathways, potentially limiting viral escape and offering a distinct resistance profile [2].

RO8191 (CAS 691868-88-9) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


HCV Replicon Potency: Comparable to Interferon-α but with Distinct Mechanistic Profile

RO8191 demonstrates potent inhibition of HCV subgenomic replicon replication with an IC50 of 0.17–0.20 μM (170–200 nM), which is in a comparable range to the antiviral effect of 3 IU/mL IFN-α in similar assays . However, RO8191's antiviral activity is mediated exclusively through IFNAR2/JAK1 signaling and is independent of IFNAR1/Tyk2, whereas IFN-α requires both receptor subunits, leading to distinct downstream gene expression profiles and potentially reduced systemic inflammatory cytokine induction [1].

HCV Antiviral IFNAR2 Agonist

HBV Replication and cccDNA Reduction: Greater Feedback Inhibition than IFN-α

In primary cultured human hepatocytes, RO8191 suppresses HBV DNA levels with an IC50 of 0.1 μM and significantly reduces cellular covalently closed circular DNA (cccDNA) levels [1]. A comprehensive microarray comparison between RO8191-treated and IFN-α-treated hepatocytes revealed that RO8191 induces significantly higher expression of SOCS1, SOCS2, SOCS3, and CISH—negative regulators of STAT activation—indicating greater feedback inhibition of the JAK/STAT pathway compared to IFN-α [1]. This differential regulation may limit sustained inflammatory signaling while maintaining antiviral ISG induction.

HBV cccDNA JAK/STAT

Unique SAR Narrowness: Over 100 Analogs Fail to Improve Anti-HCV Activity

An extensive structure-activity relationship (SAR) study conducted by GlaxoSmithKline (GSK) synthesized and evaluated over 100 structural analogs of RO8191, systematically varying modifications on the A, B, C, and D rings of the imidazonaphthyridine scaffold [1]. None of these analogs exhibited improved anti-HCV activity compared to the parent compound RO8191 [1]. This outcome defines an exceptionally narrow SAR window, indicating that the precise molecular architecture of RO8191 is uniquely optimized for IFNAR2 binding and antiviral efficacy [2].

SAR Medicinal Chemistry HCV

Chikungunya Virus Selectivity Index: Cell-Type-Dependent Activity

RO8191 demonstrates antiviral activity against Chikungunya virus (CHIKV) in vitro, with a selectivity index (SI = CC50/EC50) of 12.3 in BHK-21 cells and 37.3 in Vero-E6 cells [1]. Notably, RO8191 strongly inhibits CHIKV replication even in Vero-E6 cells, which possess a defective type I IFN production pathway, indicating a type I IFN-independent mechanism of action in this cell line [1]. This contrasts with its IFNAR2-dependent activity in IFN-competent BHK-21 cells, demonstrating context-dependent antiviral mechanisms.

CHIKV Selectivity Index Broad-Spectrum Antiviral

In Vivo Oral Bioavailability and Target Engagement: Reduction of HCV Titer in Humanized Mice

Oral administration of RO8191 (30 mg/kg) to HCV-infected humanized liver mice resulted in a measurable reduction of serum HCV titer [1]. In parallel, RO8191 treatment significantly induced expression of antiviral ISGs including Oas1b, Mx1, and Pkr in mouse liver tissue without inducing detectable inflammatory cytokine or chemokine expression [1][2]. This in vivo target engagement validates RO8191 as an orally active IFNAR2 agonist suitable for preclinical animal studies.

In Vivo Oral Bioavailability HCV

Cytotoxicity Profile: High Selectivity in Hepatocyte-Derived Cells

RO8191 exhibits minimal cytotoxicity in human hepatocyte-derived Huh-7 cells and related HCV replicon systems, with a CC50 (50% cytotoxic concentration) exceeding 25 μM in multiple studies [1]. This is consistent across independent evaluations, which report no detectable cytotoxicity at concentrations up to 10 μM over 7 days of continuous exposure . The high CC50 relative to antiviral EC50 values (0.1–0.2 μM) yields a favorable in vitro therapeutic index (>125–250 fold).

Cytotoxicity Selectivity Safety Pharmacology

RO8191 (CAS 691868-88-9) Validated Research Applications Based on Quantitative Evidence


Dissecting IFNAR2-Specific Signaling and Host Innate Immunity Pathways

Use RO8191 as a selective chemical probe to activate IFNAR2 homodimerization and downstream JAK/STAT signaling in cell culture, enabling precise dissection of IFNAR2-dependent gene expression without the confounding effects of IFNAR1 engagement or exogenous IFN-α protein. Validated by its EC50 of 0.2 μM for HCV replicon inhibition and distinct transcriptional profile compared to IFN-α .

Preclinical In Vivo Evaluation of Oral IFNAR2 Agonism in Antiviral Models

Employ RO8191 in mouse models (e.g., HCV-infected humanized liver mice) at an oral dose of 30 mg/kg to assess the therapeutic potential of small-molecule IFNAR2 activation. Evidence demonstrates significant induction of hepatic antiviral genes (Oas1b, Mx1, Pkr) and reduction of viral titer following oral administration, with minimal inflammatory cytokine induction [1].

Investigating Broad-Spectrum Antiviral Mechanisms Against CHIKV and HBV

Apply RO8191 in vitro to study host-directed antiviral responses against CHIKV (SI = 12.3–37.3) and HBV (IC50 = 0.1 μM). The compound's ability to inhibit CHIKV in both IFN-competent and IFN-defective cell lines enables investigation of both canonical and non-canonical antiviral mechanisms [2][3].

Medicinal Chemistry Benchmarking and Negative Control for Analog Development

Utilize RO8191 as a benchmark reference compound in SAR studies of imidazonaphthyridine-based IFNAR2 agonists. The documented failure of over 100 structural analogs to surpass RO8191's anti-HCV activity establishes it as the gold-standard comparator for evaluating new chemical entities targeting this scaffold [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO8191

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.